molecular formula C12H9ClN4 B13271112 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B13271112
M. Wt: 244.68 g/mol
InChI Key: DNXCYUIJNCTNQD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is fused with a 4-chlorophenyl group. The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and chemical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions . Another approach includes the use of tandem reactions and aza-Michael–Mannich reactions to construct the imidazo[1,2-a]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain . The molecular targets and pathways involved in its action are still under investigation, but its unique structure allows it to interact with various biological molecules .

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C12H9ClN4/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H,14H2

InChI Key

DNXCYUIJNCTNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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